4-[(4-Bromo-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-[(4-Bromo-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromo-benzylidene group, a trifluoromethyl group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes. The reaction is carried out in the presence of a base such as triethylamine in refluxing ethanol . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo-benzylidene group can be reduced to form the corresponding benzylamine derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzylamine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, it may induce apoptosis by activating specific signaling pathways that lead to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromo-benzylidene)-amino]-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
- 4-[(4-Bromo-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol
- 4-[(4-Methylthio)benzylidene)amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol
Uniqueness
4-[(4-Bromo-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H6BrF3N4S |
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Molecular Weight |
351.15 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H6BrF3N4S/c11-7-3-1-6(2-4-7)5-15-18-8(10(12,13)14)16-17-9(18)19/h1-5H,(H,17,19)/b15-5+ |
InChI Key |
MITIYKJRGYHLCO-PJQLUOCWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)(F)F)Br |
Origin of Product |
United States |
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